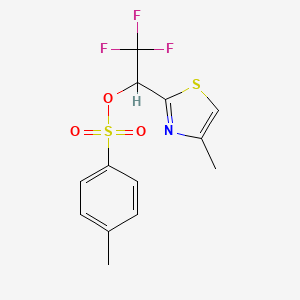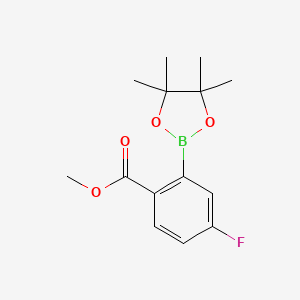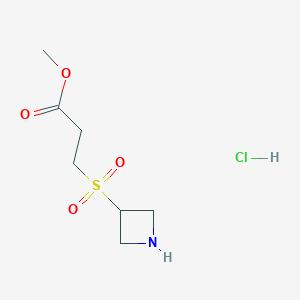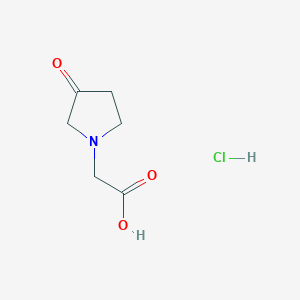
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate
Übersicht
Beschreibung
“2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 369.3±42.0 °C and the density is predicted to be 1.297±0.06 g/cm3 . Other physical and chemical properties aren’t readily available .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Degradation
Polyfluoroalkyl chemicals, including compounds similar to the specified chemical structure, are widely used in various industrial and commercial applications. These substances can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent in the environment and have been the subject of regulations due to their toxicological profiles. Research has aimed to understand the environmental fate of these precursors and their degradation into PFCAs and PFSAs, focusing on microbial degradation pathways and environmental biodegradability studies. These studies involve laboratory investigations with microbial cultures, activated sludge, soil, and sediment to identify quantitative and qualitative relationships between precursors and their degradation products, as well as potential defluorination mechanisms and novel degradation intermediates (Liu & Avendaño, 2013).
Bioaccumulation Concerns
Perfluorinated acids, such as PFCAs and perfluorinated sulfonates (PFASs), are environmentally persistent and have raised concerns due to their bioaccumulation potential in wildlife. Studies have highlighted the need for further research to fully characterize the bioaccumulation potential of PFCAs, especially those with longer fluorinated carbon chains. The bioaccumulation potential appears to be significantly lower for compounds with seven fluorinated carbons or less, compared to legacy persistent lipophilic compounds classified as bioaccumulative (Conder et al., 2008).
Analytical Techniques and Degradation Pathways
The ABTS/PP decolorization assay is one technique used to assess the antioxidant capacity of various compounds, including fluorinated chemicals. This review elaborates on the reaction pathways involved in the ABTS assay, highlighting the role of specific reactions, such as coupling, which might influence comparisons between antioxidants. The applicability of this assay, especially in tracking changes in antioxidant systems during storage and processing, is discussed, pointing out the necessity for further elucidation of the specificity and relevance of oxidation products (Ilyasov et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S2/c1-8-3-5-10(6-4-8)22(18,19)20-11(13(14,15)16)12-17-9(2)7-21-12/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGGLCJJODBDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=NC(=CS2)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)
![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)

![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)

![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)


![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)

![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)